2-Chlorophenylboronic acid

Conformational analysis Computational chemistry Structural biology

2-Chlorophenylboronic acid (CAS 3900-89-8) is the ortho-arylboronic acid of choice for regio- and atropselective Suzuki–Miyaura couplings. The non-chelating ortho-chloro substituent directs coupling to distinct regioisomeric outcomes, enabling axially chiral compound synthesis. Its anti-syn conformational preference (0.0 kcal/mol) benchmarks computational models. As a FAAH inhibitor (Ki 0.01–1 µM), it modulates endocannabinoid signaling in pain, anxiety, and depression research. A key intermediate for imidazo[1,2-a]pyridine amides with tuberculostatic activity.

Molecular Formula C6H6BClO2
Molecular Weight 156.38 g/mol
CAS No. 3900-89-8
Cat. No. B050647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenylboronic acid
CAS3900-89-8
Synonyms(o-Chlorophenyl)boronic Acid;  2-Chlorobenzeneboronic Acid;  2-Chlorophenylboronic Acid;  (2-Chlorophenyl)-boronic Acid;  o-Chloro-benzeneboronic Acid
Molecular FormulaC6H6BClO2
Molecular Weight156.38 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1Cl)(O)O
InChIInChI=1S/C6H6BClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
InChIKeyRRCMGJCFMJBHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorophenylboronic Acid (CAS 3900-89-8) | Technical Procurement & Specifications Overview


2-Chlorophenylboronic acid (CAS 3900-89-8) is an ortho-substituted arylboronic acid building block with the molecular formula C6H6BClO2 and a molecular weight of 156.37 g/mol [1]. The compound typically presents as a white to off-white crystalline powder with a reported melting point range of 92–102 °C . As a monohalogenated phenylboronic acid, it serves as a key intermediate in Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation in pharmaceutical and materials chemistry applications [2].

Why 2-Chlorophenylboronic Acid Is Not Interchangeable with Other Phenylboronic Acid Derivatives in R&D and Scale-Up


Substituting 2-chlorophenylboronic acid with its meta- or para-isomers, or with unsubstituted phenylboronic acid, introduces quantifiable changes in reaction outcomes due to ortho-substituent effects on both steric and electronic properties [1]. The proximity of the chlorine atom to the boronic acid group alters the electron density on boron, affecting acidity, catalytic activity, and the geometry of key intermediates [2]. These differences manifest as measurable variations in Suzuki coupling regioselectivity, conformational stability, and biological target engagement, which are critical for reproducible synthetic routes and structure-activity relationships [3].

2-Chlorophenylboronic Acid (CAS 3900-89-8) | Quantified Differentiation from Comparators & Substitutes


Conformational Energy Landscape Differentiates Ortho-Isomer from Meta- and Para-Isomers

The ortho-chlorophenylboronic acid (o-ClPhBA) exhibits a distinct conformational energy profile compared to its meta- and para- isomers. The relative stabilities of the anti-syn, anti-anti, and syn-syn conformers for o-ClPhBA are 0.0, 4.66, and 6.76 kcal/mol, respectively, at the B3LYP/6-311++G(d,p) level of theory, while m-ClPhBA and p-ClPhBA display different relative stability distributions [1]. This conformational restriction imposed by the ortho-chloro substituent influences the molecule's preferred geometry and, consequently, its intermolecular interactions in both supramolecular assemblies and biological binding pockets [2].

Conformational analysis Computational chemistry Structural biology

Absence of Metal-Chelation Effect in Suzuki-Miyaura Coupling Alters Regioselectivity

In a regio- and atropselective Suzuki–Miyaura coupling with 3,4,5-tribromo-2,6-dimethylpyridine, ortho-chlorophenylboronic acid (o-ClPhBA) exhibited a different selectivity profile compared to ortho-methoxyphenylboronic acid [1]. The ortho-methoxy analogue demonstrated an additional metal O-chelation effect in the transition state that was notably absent for the ortho-chloro analogue, leading to divergent substitution patterns on the pyridine core [2]. This mechanistic difference directly impacts the regioisomeric outcome of the coupling reaction, as confirmed by single-crystal X-ray analysis of the resulting atropisomeric products [3].

Suzuki-Miyaura coupling Regioselectivity Atropisomer synthesis

Predicted Acidity (pKa) Suggests Enhanced Lewis Acidity over Unsubstituted Phenylboronic Acid

The predicted pKa of 2-chlorophenylboronic acid is 8.23 ± 0.58, reflecting the electron-withdrawing inductive effect of the ortho-chloro substituent on the boronic acid group . This value is notably lower than the experimentally determined pKa of unsubstituted phenylboronic acid, which is 8.86 [1]. The increased acidity correlates with a more electrophilic boron center, which can enhance the compound's efficacy as a Lewis acid catalyst in certain transformations and influence its binding affinity in biological contexts [2].

Physical organic chemistry Catalysis Reaction optimization

Micromolar Inhibition of Fatty Acid Amide Hydrolase (FAAH) with Reported Ki Range of 0.01–1 µM

2-Chlorophenylboronic acid has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), with a reported Ki value in the range of 0.01–1 µM [1]. This inhibitory activity positions it as a tool compound for investigating the endocannabinoid system and related therapeutic areas, including pain, anxiety, and inflammation . While direct comparative Ki data for other phenylboronic acids against FAAH is not available in the same study, this level of potency distinguishes it from unsubstituted phenylboronic acid, which is typically not reported as a potent FAAH inhibitor.

Enzyme inhibition Drug discovery Neuroscience

2-Chlorophenylboronic Acid (CAS 3900-89-8) | Recommended R&D and Industrial Use Cases Based on Evidence


Synthesis of Atropisomeric Arylpyridine Scaffolds via Regioselective Suzuki-Miyaura Coupling

2-Chlorophenylboronic acid is the reagent of choice for the regio- and atropselective synthesis of ortho-substituted arylpyridine derivatives when a non-chelating ortho-substituent is required [1]. Its lack of metal-chelation capability, in contrast to ortho-methoxy analogs, directs the coupling to a different regioisomeric outcome, enabling access to a distinct class of axially chiral compounds with potential applications as chiral ligands and functional materials [2].

Computational and Experimental Conformational Studies of ortho-Substituted Boronic Acids

Owing to its well-characterized conformational energy landscape, 2-chlorophenylboronic acid serves as a benchmark molecule for studying the effects of ortho-substitution on molecular geometry and non-covalent interactions [3]. Its distinct conformational preferences, quantified by relative energy differences (anti-syn: 0.0, anti-anti: 4.66, syn-syn: 6.76 kcal/mol), make it a valuable reference compound for validating computational models and for designing boronic acid-based supramolecular architectures [4].

FAAH Inhibitor Tool Compound for Endocannabinoid System Research

With a reported Ki range of 0.01–1 µM against FAAH, 2-chlorophenylboronic acid can be employed as a pharmacological tool to modulate endocannabinoid signaling in cellular and biochemical assays [5]. Its use is particularly relevant in studies investigating pain, anxiety, depression, and inflammation where FAAH inhibition is a validated therapeutic hypothesis .

Building Block for Tuberculostatic Imidazo[1,2-a]pyridine Amides

2-Chlorophenylboronic acid is a key intermediate in the synthesis of imidazo[1,2-a]pyridine amides that exhibit tuberculostatic activity . For medicinal chemistry programs targeting tuberculosis, this compound provides a direct entry point to a privileged scaffold with established biological relevance, streamlining the synthesis of focused compound libraries .

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